![molecular formula C20H22ClN3O4 B4511266 4-[({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B4511266.png)
4-[({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid
Description
The chemical compound belongs to a class of substances that are of interest due to their structural complexity and potential biological activity. Compounds with similar structural features have been synthesized and studied to understand their molecular structure, synthesis pathways, and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multi-step chemical reactions, starting from simpler precursors. For example, compounds with chlorophenyl and pyridazinyl groups have been synthesized using X-ray diffraction techniques and characterized by IR, 1H NMR, and 13C NMR spectroscopy, indicating the importance of these methods in confirming the structure of complex molecules (Şahin et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. For instance, the molecular structure and vibrational wavenumbers of related compounds have been computed using HF and DFT methods, confirming their geometry and electronic properties (Raju et al., 2015).
Chemical Reactions and Properties
Compounds with cyclohexanecarboxylic acid derivatives have been the subject of study due to their reactivity and potential as intermediates in the synthesis of more complex molecules. For example, research into the reactivity of carbonyl and carboxylic groups within bicyclic systems sheds light on the versatility of these compounds in chemical synthesis (Jilale et al., 1993).
properties
IUPAC Name |
4-[[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c21-16-7-5-14(6-8-16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-1-3-15(4-2-13)20(27)28/h5-10,13,15H,1-4,11-12H2,(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIURMSQJFOLFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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